![molecular formula C6H10ClF2N B6609883 (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2866254-59-1](/img/structure/B6609883.png)
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride: . This compound is characterized by its unique bicyclic structure and the presence of a difluoromethyl group, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S)-1-(difluoromethyl)-3-azabicyclo[31. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization reactions.
Difluoromethylation: Introduction of the difluoromethyl group using reagents such as difluoromethyl sulfone or difluoromethyl lithium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
(1S,5S)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution Reactions: Substitution at various positions on the bicyclic framework can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.0.0]hexane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound's binding affinity and reactivity, leading to its biological and chemical activity.
Comparison with Similar Compounds
(1S,5S)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride: can be compared with other similar compounds, such as:
(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride: Enantiomer with different stereochemistry.
3-azabicyclo[3.1.0]hexane derivatives: Other derivatives with different substituents or functional groups.
Uniqueness: The presence of the difluoromethyl group and the specific stereochemistry of (1S,5S)-1-(difluoromethyl)-3-azabicyclo[31
Properties
IUPAC Name |
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H/t4-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDOTXJULJRZBR-FINAUTGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
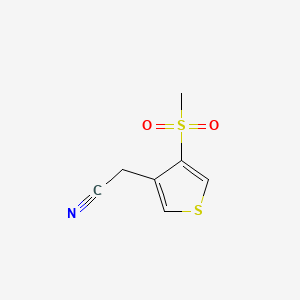
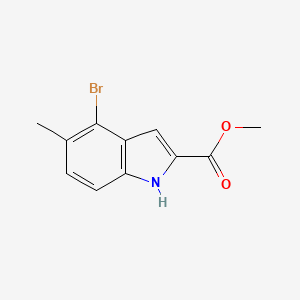
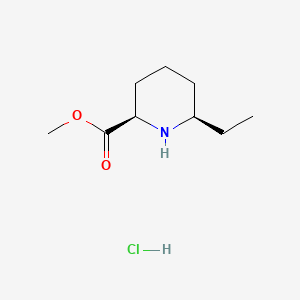
![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)
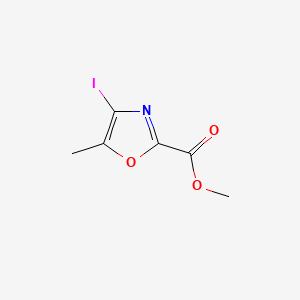
![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
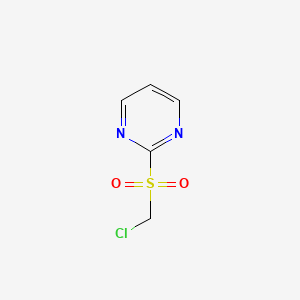
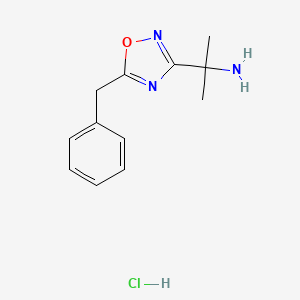
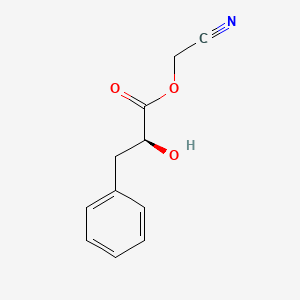
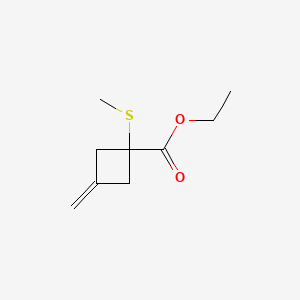
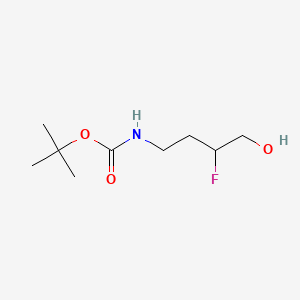
![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)
